

9-Methyladenine 1-oxide chemical properties and structure

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Compound of Interest

Compound Name: 9-Methyladenine 1-oxide

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9-Methyladenine 1-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Methyladenine 1-oxide is a derivative of the purine base adenine, characterized by a methyl group at the 9-position and an N-oxide at the 1-position of the purine ring system. While its parent compound, 9-methyladenine, is well-studied, specific experimental data on the 1-oxide derivative is sparse in publicly available literature. This guide consolidates the available information on the chemical properties, structure, and potential biological significance of **9-Methyladenine 1-oxide**. It further provides inferred methodologies for its synthesis and characterization based on established protocols for related purine N-oxides. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar purine N-oxide derivatives for potential applications in drug discovery and chemical biology.

Introduction

Purine N-oxides represent a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The introduction of an N-oxide moiety can significantly alter the electronic properties, solubility, and metabolic stability of the

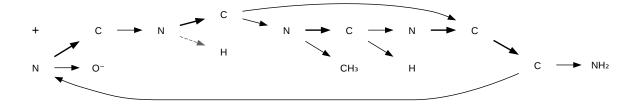


parent purine, leading to modified biological profiles. 9-Methyladenine, a naturally occurring modified nucleobase, serves as a scaffold for the synthetically derived **9-Methyladenine 1-oxide**. Understanding the chemical biology of such derivatives is crucial for exploring their potential as therapeutic agents or as probes for studying biological pathways. This guide provides a detailed overview of the known chemical properties and structure of **9-Methyladenine 1-oxide**, alongside proposed experimental protocols and relevant biological context.

Chemical Properties and Structure

The precise experimental determination of all physical and chemical properties of **9- Methyladenine 1-oxide** is not extensively documented. However, based on available data for the parent compound and general principles of purine N-oxides, the following properties can be summarized.

Structural Formula:



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Caption: Chemical structure of **9-Methyladenine 1-oxide**.

Table 1: Physicochemical Properties of 9-Methyladenine and its 1-Oxide Derivative



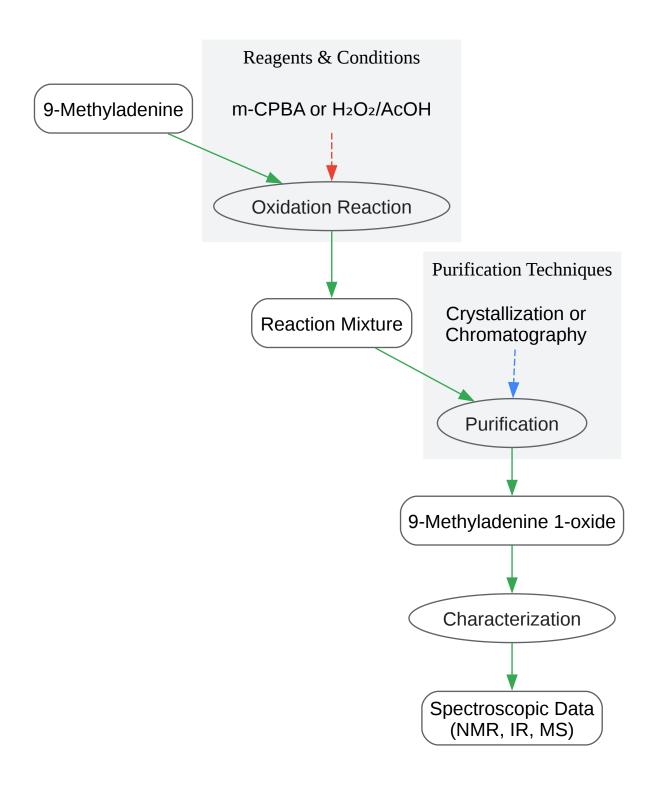
Property	9-Methyladenine	9-Methyladenine 1- oxide	Reference
Molecular Formula	C ₆ H ₇ N ₅	C ₆ H ₇ N ₅ O	[1][2]
Molecular Weight	149.15 g/mol	165.15 g/mol	[1][2]
Appearance	Off-white powder	Not specified	
Melting Point	300-305 °C	Not specified	
Density	~1.6 g/cm³ (calculated for adenine)	Not specified	[3]
CAS Number	700-00-5	10184-51-7	[2][4]

Synthesis of 9-Methyladenine 1-oxide

A specific, detailed experimental protocol for the synthesis of **9-Methyladenine 1-oxide** is not readily available in the reviewed literature. However, the synthesis of purine N-oxides is a well-established process, typically achieved by the oxidation of the corresponding purine base. The most common oxidizing agents for this transformation are peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.

Proposed Synthetic Workflow:





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Caption: Proposed workflow for the synthesis and characterization of **9-Methyladenine 1-oxide**.

Detailed Experimental Protocol (Inferred)

Objective: To synthesize **9-Methyladenine 1-oxide** by oxidation of 9-Methyladenine.

Materials:

- 9-Methyladenine
- m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen peroxide (H₂O₂)
- Glacial acetic acid (if using H₂O₂)
- Dichloromethane (DCM) or other suitable solvent
- Sodium sulfite or sodium thiosulfate solution (for quenching)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Appropriate eluents (e.g., DCM/Methanol mixtures)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9-Methyladenine in a suitable solvent such as dichloromethane.
- Oxidation:
 - Method A (m-CPBA): Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over a period of 30-60 minutes, maintaining the temperature below 5 °C. Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).



- Method B (H₂O₂/AcOH): Dissolve 9-Methyladenine in glacial acetic acid. Add 30% hydrogen peroxide dropwise at room temperature. Heat the mixture to 60-70 °C and stir for several hours, monitoring by TLC.
- Quenching: After the reaction is complete, cool the mixture to room temperature. If using m-CPBA, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a negative starch-iodide paper test is obtained. If using H₂O₂, the excess can be carefully decomposed or removed during workup.
- Workup: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified
 by silica gel column chromatography using a gradient of methanol in dichloromethane as the
 eluent. Alternatively, recrystallization from a suitable solvent system may be employed.
- Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

While experimental spectra for **9-Methyladenine 1-oxide** are not readily available, the expected spectroscopic features can be predicted based on the known spectra of 9-methyladenine and other adenine N-oxides.

Table 2: Predicted Spectroscopic Data for 9-Methyladenine 1-oxide



Technique	Predicted Features	
¹ H NMR	Signals corresponding to the C2-H and C8-H protons of the purine ring are expected to be shifted downfield compared to 9-methyladenine due to the electron-withdrawing effect of the Noxide. The N9-methyl group signal should also be present.	
¹³ C NMR	The carbon atoms of the pyrimidine ring (C2, C4, C6) are expected to show the most significant downfield shifts upon N-oxidation at the 1-position. The C5 and C8 signals of the imidazole ring will be less affected.	
IR Spectroscopy	The spectrum will likely show characteristic N-O stretching and bending vibrations, typically in the 1200-1300 cm ⁻¹ and 800-860 cm ⁻¹ regions, respectively. The N-H and C-H stretching and bending vibrations of the amino and methyl groups, as well as the purine ring vibrations, will also be present.	
Mass Spectrometry	The molecular ion peak [M+H] $^+$ is expected at m/z 166.1, corresponding to the molecular formula $C_6H_8N_5O^+$.	

Biological Activity and Signaling Pathways

Specific studies on the biological activity of **9-Methyladenine 1-oxide** are limited. However, the biological roles of adenine N-oxides, in general, have been investigated in the context of oxidative stress and as potential therapeutic agents.

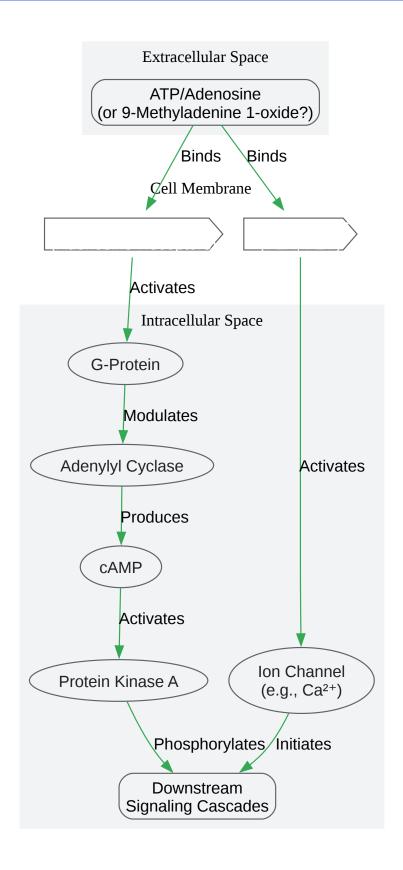
Adenine N1-oxide can be formed in DNA as a result of oxidative damage by reactive oxygen species like hydrogen peroxide[5][6]. This lesion can have implications for DNA replication and repair. Some adenosine N1-oxide derivatives have been reported to exhibit growth-inhibitory activity in cancer cell lines[5].



It is plausible that **9-Methyladenine 1-oxide** could interact with components of the purinergic signaling pathway, which is a ubiquitous cell communication system mediated by purine nucleosides and nucleotides like adenosine and ATP. These signaling pathways are involved in a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation.

Generic Purinergic Signaling Pathway:





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Caption: A simplified diagram of a generic purinergic signaling pathway.



The potential interaction of **9-Methyladenine 1-oxide** with purinergic receptors or enzymes involved in purine metabolism warrants further investigation to elucidate its specific biological effects and mechanisms of action. One study investigating the in vitro metabolism of 9-methyladenine by hepatic microsomes did not detect the formation of its N-oxide, suggesting it may not be a significant metabolite in this system[7].

Conclusion and Future Directions

9-Methyladenine 1-oxide is a compound of interest for which there is a significant lack of direct experimental data. This guide has provided a summary of its known properties and a framework for its synthesis and characterization based on established chemical principles for related compounds. Future research should focus on the following areas:

- Synthesis and Characterization: Development and optimization of a reliable synthetic
 protocol for 9-Methyladenine 1-oxide, followed by comprehensive spectroscopic and
 crystallographic characterization to establish its definitive structure and properties.
- Biological Evaluation: Systematic screening of 9-Methyladenine 1-oxide for biological
 activity, including its effects on cell proliferation, its potential as an enzyme inhibitor, and its
 interaction with purinergic receptors.
- Mechanism of Action: Elucidation of the molecular targets and signaling pathways modulated by 9-Methyladenine 1-oxide to understand its mechanism of action at a cellular level.

Addressing these research gaps will be crucial for unlocking the potential of **9-Methyladenine 1-oxide** and other purine N-oxides in the development of novel therapeutic agents and chemical probes.

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- To cite this document: BenchChem. [9-Methyladenine 1-oxide chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15375758#9-methyladenine-1-oxide-chemical-properties-and-structure]

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